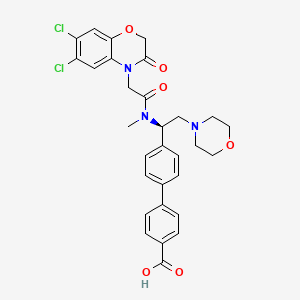![molecular formula C10H12Cl2N2O3S B1672413 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
描述
GSTO1-IN-1 是一种有效的谷胱甘肽S-转移酶ω1抑制剂,该酶在异生物质和致癌物的代谢中起着至关重要的作用。 该化合物已显示出在调节炎症反应方面具有巨大潜力,并且已被研究用于各种炎症疾病的治疗应用 .
作用机制
GSTO1-IN-1 通过抑制谷胱甘肽S-转移酶ω1 的活性发挥作用。这种酶参与通过与谷胱甘肽结合来解毒有害化合物。通过抑制这种酶,GSTO1-IN-1 扰乱了解毒过程,导致活性氧物质的积累并调节炎症信号通路。 该化合物专门针对酶的活性位点,阻止其催化活性 .
生化分析
Biochemical Properties
The compound 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide plays a role in biochemical reactions, particularly those involving the Omega-class glutathione transferases (GSTs) . It has been found to interact with key signaling proteins, potentially explaining its requirement for catalytically active GSTO1-1 in LPS-stimulated pro-inflammatory signaling through the TLR4 receptor .
Cellular Effects
2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to our understanding of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide and any effects on its activity or function are currently being studied . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
GSTO1-IN-1 的合成涉及多个步骤,包括中间体的制备以及随后在特定条件下的反应。确切的合成路线和反应条件是专有的,并未在公开文献中详细披露。 已知该化合物是使用标准有机合成技术合成的,包括缩合反应、纯化步骤以及使用光谱方法进行表征 .
工业生产方法
GSTO1-IN-1 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。该化合物通常在间歇式反应器中生产,然后使用色谱技术进行纯化。 实施质量控制措施以确保最终产品的一致性和安全性 .
化学反应分析
反应类型
GSTO1-IN-1 会发生多种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 还原反应可以将 GSTO1-IN-1 转换为其还原形式。
常用试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保所需的反应结果 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化反应可能会产生氧化衍生物,而还原反应会产生 GSTO1-IN-1 的还原形式。 取代反应导致具有不同官能团的化合物 .
科学研究应用
GSTO1-IN-1 已被广泛研究用于各种科学领域:
化学: 用作研究谷胱甘肽S-转移酶ω1 的抑制及其在解毒过程中的作用的工具。
生物学: 研究其对细胞氧化还原平衡的影响及其调节氧化应激反应的潜力。
医学: 探索其作为治疗炎症性疾病的治疗剂,包括结肠炎和肥胖相关的炎症。
相似化合物的比较
GSTO1-IN-1 在其对谷胱甘肽S-转移酶ω1 的高效力和特异性方面是独特的。类似的化合物包括:
TLK 117: 谷胱甘肽S-转移酶的另一种抑制剂,但特异性和效力不同。
ML175: 谷胱甘肽S-转移酶ω1 的特异性抑制剂,用于炎症信号传导研究。
CTK7A: 一种对各种谷胱甘肽S-转移酶具有更广泛特异性的抑制剂.
属性
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHYODCKTNLFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


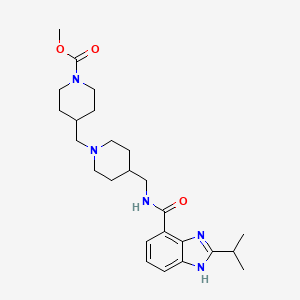
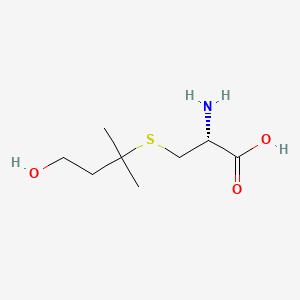

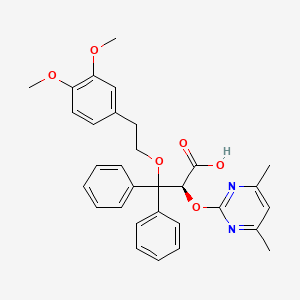
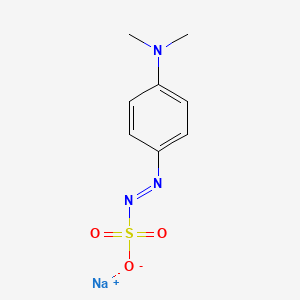
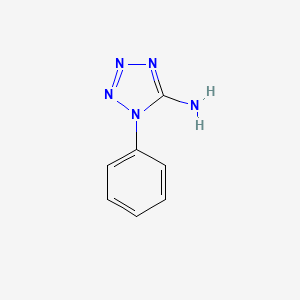
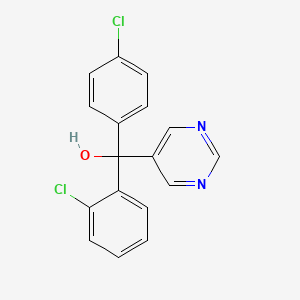
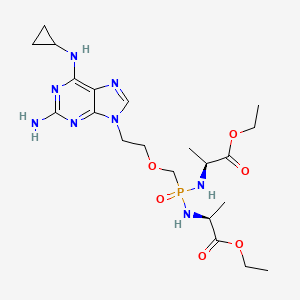
![(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1672342.png)
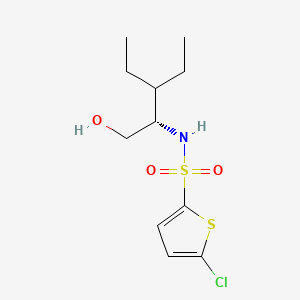
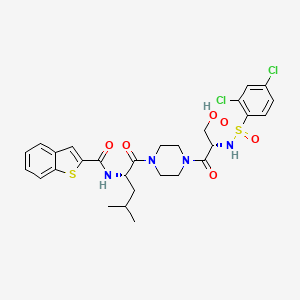
![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)
![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
